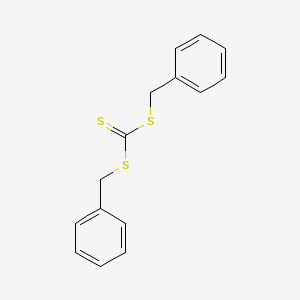

S,S-Dibenzyltrithiocarbonat

Übersicht

Beschreibung

Carbonotrithioic acid, bis(phenylmethyl) ester (CTPME) is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.

Wissenschaftliche Forschungsanwendungen

RAFT-Polymerisationsmittel

S,S-Dibenzyltrithiocarbonat wird häufig als RAFT (Reversible Addition-Fragmentation chain Transfer)-Mittel bei der Polymerisation verschiedener Monomere eingesetzt. Es fungiert als bifunktionelles Kettenübertragungsmittel (CTA), das die Kontrolle über den Polymerisationsprozess ermöglicht und die Synthese von Blockcopolymeren mit engen Molekulargewichtsverteilungen ermöglicht. Dies ist besonders nützlich bei der Herstellung von Polymeren für Arzneimittel-Abgabesysteme, bei denen eine präzise Kontrolle der Polymerstruktur entscheidend ist .

Synthese von wohldefinierten Polymeren

Die Verbindung wird bei der Synthese von wohldefinierten Polymeren oder Blockcopolymeren mit Monomeren wie Styrol, Alkylacrylat, Acrylsäure, Alkylacrylamid oder Acrylnitril eingesetzt. Diese Vielseitigkeit macht es zu einem wertvollen Werkzeug in der Materialwissenschaft für die Entwicklung von Polymeren mit spezifischen Eigenschaften für gezielte Anwendungen .

Kontrollierte lebende Radikalpolymerisationstechnik

Als RAFT-Mittel vom Trithiocarbonat-Typ eignet sich this compound für die kontrollierte lebende Radikalpolymerisation, eine Technik, die die Synthese von Polymeren mit einer engen Molekulargewichtsverteilung ermöglicht. Dies ist unerlässlich für Anwendungen, die einheitliche Polymerketten erfordern, wie z. B. bei biomedizinischen Geräten .

Massenproduktion von Polymeren

Diese Verbindung wird auch als RAFT-Mittel für Massenproduktionszwecke verwendet. Sie kann in der RAFT-Polymerisation vom Typ der beidseitigen Reaktion verwendet werden, die für Monomere wie Styrol und Acrylat geeignet ist, die in der industriellen Polymerproduktion im großen Maßstab üblich sind .

Wirkmechanismus

Target of Action

S,S-Dibenzyl trithiocarbonate primarily targets the process of polymerization of vinyl monomers , including styrene, methacrylate, and acrylamide . It acts as a bifunctional Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .

Mode of Action

As a trithiocarbonate-based RAFT agent , S,S-Dibenzyl trithiocarbonate interacts with its targets by controlling the polymerization process . It provides good control over the polymerization of vinyl monomers, thereby influencing the formation of block copolymers .

Biochemical Pathways

The compound’s action affects the RAFT polymerization pathway . By acting as a bifunctional CTA, it influences the polymerization of vinyl monomers, leading to the formation of block copolymers. These copolymers have applications in various fields, including drug delivery .

Pharmacokinetics

Its use in drug delivery systems suggests that it may have significant bioavailability .

Result of Action

The primary result of S,S-Dibenzyl trithiocarbonate’s action is the controlled polymerization of vinyl monomers . This leads to the formation of block copolymers, which can be used in drug delivery systems .

Action Environment

The action, efficacy, and stability of S,S-Dibenzyl trithiocarbonate can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in cold conditions

Eigenschaften

IUPAC Name |

bis(benzylsulfanyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKYXBYUROTWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885355 | |

| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26504-29-0 | |

| Record name | Dibenzyltrithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26504-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026504290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26504-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26504-29-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes S,S-Dibenzyl trithiocarbonate so useful in RAFT polymerization?

A1: DBTTC acts as a chain transfer agent (CTA) in RAFT polymerization. [, , ] This means it can reversibly react with growing polymer chains, effectively controlling their growth and ultimately leading to polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity). [, , ]

Q2: Can you provide an example of how S,S-Dibenzyl trithiocarbonate has been used to create specific polymer architectures?

A2: Absolutely. Researchers have successfully used DBTTC to synthesize ABA triblock copolymers of styrene (forming the hard A blocks) and 2-ethylhexyl acrylate (forming the soft B block). [] They employed a miniemulsion polymerization technique where the DBTTC first mediated the formation of the polystyrene block, followed by the addition of the acrylate monomer to build the triblock structure. []

Q3: Are there any advantages to using an asymmetric RAFT agent instead of a symmetric one like DBTTC?

A3: Yes, there can be advantages in specific situations. When using silica-filled compounds, symmetric RAFT agents like DBTTC can lead to polymer chain shortening during the silane coupling reaction. [] This negatively impacts the material's properties. To overcome this, researchers have explored asymmetric RAFT agents like benzyl (4-methoxyphenyl) trithiocarbonate (BMPTC). [] These agents promote unilateral polymer growth, preventing chain cleavage and leading to improved material properties in silica-filled compounds. []

Q4: Are there any studies demonstrating the impact of S,S-Dibenzyl trithiocarbonate on the final polymer properties?

A4: Yes, several studies highlight this. For instance, researchers investigating glucose-based block copolymers found that the use of DBTTC as a CTA led to well-defined triblock structures with controlled molecular weights. [] These triblock copolymers exhibited desirable thermal and mechanical properties, including high decomposition temperatures and promising elastomeric behavior, making them attractive for various applications. []

Q5: How does the structure of S,S-Dibenzyl trithiocarbonate relate to its function as a RAFT agent?

A5: The structure of DBTTC features a central trithiocarbonate group flanked by two benzyl groups. This specific arrangement is crucial for its function. The trithiocarbonate group is responsible for the reversible chain transfer reactions, while the benzyl groups influence the reactivity and solubility of the RAFT agent, ultimately impacting the polymerization process and the characteristics of the resulting polymers. []

Q6: Can the selenium analogues of S,S-Dibenzyl trithiocarbonate also be used for controlled radical polymerization?

A6: Research indicates that selenium-substituted carbonates like S,Se-dibenzyl dithioselenocarbonate (DTSC), S,Se-dibenzyl thiodiselenocarbonate (TDSC), and Se,Se-dibenzyl triselenocarbonate (TSC) can indeed control the polymerization of monomers like styrene and methyl acrylate. [] They function similarly to DBTTC, offering control over molecular weight and allowing for chain extension. [] Interestingly, these selenium-containing polymers can be treated to generate “clickable” vinyl-terminated chain ends, opening possibilities for further functionalization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)